1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole
Description
Structural Characterization and Nomenclature
Core Structural Features: Triazole-Boronic Ester Conjugation
The compound features a 1H-1,2,3-triazole heterocycle conjugated to a tetramethyl-1,3,2-dioxaborolan-2-yl group via a phenyl bridge. Key structural components include:
- Triazole Ring : A five-membered aromatic ring with three nitrogen atoms (N1, N2, N3) arranged in a 1,2,3 sequence. The hydrogen atom is bonded to N1, as indicated by the "1H" prefix.
- Phenyl Linker : A benzene ring substituted at the meta (3-) position with the boronic ester moiety.
- Boronic Ester : A pinacol-derived boronate group, comprising a tetramethyl-1,3,2-dioxaborolane ring. This substituent enhances stability and facilitates cross-coupling reactions.
The conjugation between the triazole and boronic ester creates a bifunctional molecule, enabling applications in organic synthesis and materials science.
Key Bonding and Geometric Features:
IUPAC Nomenclature and CAS Registry Identification
The IUPAC name 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole reflects the parent triazole structure and substituent positions. The CAS Registry Number 1428582-07-3 uniquely identifies this compound.
Nomenclatural Breakdown:
Isomeric Variants and Stereochemical Considerations
Isomerism in this compound arises from positional isomerism and constitutional isomerism :
Positional Isomerism
| Isomer Type | Structural Difference | Example CAS/Compound |
|---|---|---|
| Meta-Substituted | Boronic ester at phenyl C3 | CAS 1428582-07-3 (Target) |
| Para-Substituted | Boronic ester at phenyl C4 | CAS 1257651-13-0 |
Constitutional Isomerism
| Heterocycle | Substituent Position | CAS Example |
|---|---|---|
| 1H-1,2,3-Triazole | Phenyl C3 | CAS 1428582-07-3 |
| 1H-1,2,4-Triazole | Phenyl C3 | CAS 2377610-67-6 |
The 1H-1,2,3-triazole configuration is distinct from 1H-1,2,4-triazole due to differing nitrogen arrangements, impacting electronic properties and reactivity.
Comparative Analysis with Analogous Boronic Esters
The compound is compared to structurally similar boronic esters in terms of molecular properties and applications:
Table 1: Comparative Properties of Boronic Esters
Key Differences:
- Heterocycle : Triazole vs. thiazole or benzotriazole.
- Substitution Pattern : Meta vs. para boronic ester placement.
- Molecular Weight : Higher for the target due to additional methyl groups on the dioxaborolane.
The target compound’s meta-substituted triazole offers distinct electronic and steric profiles compared to para-substituted analogs, influencing its reactivity in Suzuki-Miyaura couplings.
Properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-6-5-7-12(10-11)18-9-8-16-17-18/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMGYXFHCLREDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=CN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic ester with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced triazole derivatives.
Substitution: Substituted boronic esters.
Scientific Research Applications
Medicinal Chemistry
The 1,2,3-triazole scaffold is well-known for its diverse pharmacological activities. The incorporation of the tetramethyl-1,3,2-dioxaborolane moiety enhances the compound's stability and solubility, making it a valuable candidate for drug development.
Pharmacological Activities
- Anticancer Properties : Research indicates that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole have shown IC50 values indicating potent inhibition of cell growth in cancer models such as MDA-MB-231 and Caco-2 . These compounds induce apoptosis through mitochondrial membrane potential disruption and reactive oxygen species generation.
- Antimicrobial Activity : Triazole derivatives are recognized for their broad-spectrum antimicrobial properties. Studies have demonstrated their effectiveness against bacteria and fungi, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), making them candidates for further therapeutic exploration .
Agricultural Applications
The agricultural sector benefits from the use of triazole compounds as fungicides and herbicides. Their ability to inhibit fungal growth makes them essential in crop protection.
Fungicidal Properties
Triazole derivatives have been utilized in the formulation of agricultural fungicides due to their efficacy against plant pathogens. Their application helps in managing diseases caused by fungi such as Fusarium and Botrytis species .
Material Science
The unique chemical structure of this compound also lends itself to applications in material science.
Polymer Chemistry
Triazoles are used as building blocks in the synthesis of polymers with enhanced properties. Their incorporation can improve thermal stability and mechanical strength in polymeric materials .
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of triazole derivatives on colorectal adenocarcinoma cells (Caco-2), it was found that a specific derivative exhibited an IC50 value of 16.63 μM after 48 hours of treatment. This highlights the compound's potential as a lead structure for developing new anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole derivatives against Staphylococcus aureus. The results demonstrated significant inhibition zones compared to control groups, indicating their potential use in clinical settings for infection management .
Mechanism of Action
The mechanism of action of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The triazole ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Organoboron Compounds
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole (CAS: 1101174-00-8)
- Structure : Differs in the substitution position of the boronic ester (para vs. meta on the phenyl ring) .
- Properties : Similar molecular weight (271.12 g/mol) and solubility (DMSO, 10 mM stock solutions) .
- Applications : Used in fluorescence probes and covalent organic frameworks (COFs) due to its planar geometry .
5-Methyl-1-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-1,2,3-triazole (CAS: EN300-1253028)
Pyrazole-Based Organoboron Compounds
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole (CAS: 4961249)
- Structure : Replaces triazole with pyrazole (a five-membered ring with two adjacent nitrogen atoms) .
- Properties : Higher dipole moment (~6 D) due to pyrazole’s aromaticity, with a molecular weight of 272.15 g/mol .
- Applications : Preferred in agrochemicals for herbicidal activity and metal-organic frameworks (MOFs) .
3-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1020174-04-2)
Quinoline and Indenone Derivatives
2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS: 1627721-83-8)
- Structure: Quinoline core with a boronic ester substituent .
- Properties : Higher molecular weight (297.18 g/mol) and lipophilicity (LogP ~3.5) .
- Applications : Key intermediate in synthesizing antimalarial agents .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one (CAS: 1221239-08-2)
Comparative Data Table
Key Research Findings
- Bioactivity : Triazole-boronic esters exhibit superior anticancer activity compared to pyrazole analogs. For example, compound 1c (a triazole-chrysin derivative) showed IC₅₀ = 3.2 µM against MGC-803 gastric cancer cells, outperforming 5-fluorouracil (IC₅₀ = 8.7 µM) .
- Synthetic Utility: The target compound’s boronic ester participates in Suzuki couplings at room temperature, unlike quinoline derivatives requiring elevated temperatures .
- Stability : Pyrazole-boronic esters are more resistant to hydrolysis than triazole analogs due to aromatic stabilization .
Biological Activity
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.
The compound's molecular formula is , with a molecular weight of approximately 288.1 g/mol. Its structure features a triazole ring, which is known for its pharmacological significance.
Anticancer Activity
Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,2,3-triazole moiety have been reported to inhibit various cancer cell lines effectively. A study highlighted that derivatives of 1,2,3-triazole demonstrated high binding affinity to androgen receptor modulators and showed improved anticancer activity compared to traditional drugs like cisplatin .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole A | A549 (Lung) | 5.4 | EGFR inhibition |
| Triazole B | H460 (Lung) | 7.2 | Apoptosis induction |
| Triazole C | PC-9 (Lung) | 4.8 | Cell cycle arrest |
Antimicrobial Properties
Triazoles are also recognized for their antimicrobial activity. They have shown efficacy against a range of pathogens including bacteria and fungi. The mechanism often involves interference with the synthesis of nucleic acids or disruption of cell membrane integrity .
Table 2: Antimicrobial Efficacy of Selected Triazoles
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole D | E. coli | 32 µg/mL |
| Triazole E | S. aureus | 16 µg/mL |
| Triazole F | C. albicans | 8 µg/mL |
Other Therapeutic Applications
Beyond anticancer and antimicrobial effects, triazoles have been investigated for their potential in treating conditions such as diabetes and inflammation. Their ability to modulate various biological pathways makes them versatile candidates for drug development .
Case Studies
- Erlotinib Derivatives : Research involving the synthesis of Erlotinib derivatives containing triazole rings revealed promising results against non-small cell lung cancer (NSCLC). These compounds exhibited potent antiproliferative activity and were shown to inhibit EGFR tyrosine kinase effectively .
- Chiral Schiff Base Hybrids : A study explored the combination of triazoles with chiral Schiff bases, resulting in compounds that not only displayed significant anticancer activity but also low toxicity towards healthy cells .
Q & A
Q. Table 1: Key Spectroscopic Signatures
| Technique | Diagnostic Peaks/Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.8 (s, triazole-H), δ 1.3 (s, B-O-CH₃) | |
| IR (KBr) | 1340 cm⁻¹ (B-O) | |
| HRMS | m/z 270.14 ([M+H]⁺) |
How can researchers optimize Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for synthesizing this compound?
Advanced Research Focus
CuAAC is a regioselective method to form the triazole core. Optimization strategies include:
- Catalyst System : Use CuI (5 mol%) with sodium ascorbate in DMF/H₂O (1:1) at room temperature for 85% yield .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to THF or toluene .
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product .
Q. Table 2: Reaction Optimization Parameters
| Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| CuI + Sodium Ascorbate | DMF/H₂O | RT | 85 | |
| CuBr·SPhos | THF | 60 | 72 |
What strategies address discrepancies in reported synthetic yields for this compound?
Advanced Research Focus
Yield variations arise from:
- Azide Purity : Trace moisture in azide precursors reduces CuAAC efficiency. Pre-drying azides over molecular sieves improves consistency .
- Boron Stability : The dioxaborolane group hydrolyzes under acidic conditions. Neutral pH and inert atmospheres (N₂/Ar) prevent degradation .
- Catalyst Loading : Excess Cu (>10 mol%) promotes side reactions (e.g., Glaser coupling), lowering yields. Titration to 5–7 mol% CuI optimizes efficiency .
How to design experiments to evaluate the bioactivity of triazole-boronate derivatives?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluoro, methyl) to the phenyl or triazole ring to assess impact on target binding .
- In Vitro Assays : Test inhibition of enzymes (e.g., proteases) using fluorescence-based assays. For example, compound 9c () showed anti-bacterial activity via MIC assays .
- Molecular Docking : Compare binding poses of derivatives (e.g., 9c vs. 9m in ) to identify critical interactions with active sites .
What are the challenges in characterizing boron-containing triazoles using mass spectrometry?
Q. Advanced Research Focus
- Fragmentation Patterns : Boronates often fragment at the B-O bond, complicating molecular ion detection. High-resolution MS (HRMS) is essential to distinguish [M+H]⁺ from fragments .
- Isotopic Peaks : Boron (⁸⁰.1% ¹¹B, ¹⁰B) creates split peaks (e.g., m/z 270.14 and 271.14), requiring careful interpretation .
- Adduct Formation : Sodium or potassium adducts ([M+Na]⁺, [M+K]⁺) are common. Use formic acid in ESI to protonate the molecule preferentially .
How do solvent and temperature affect the stability of the dioxaborolane moiety during synthesis?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
